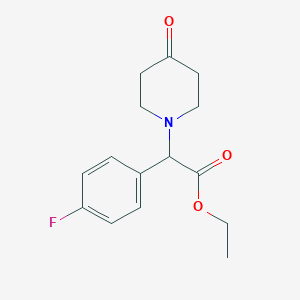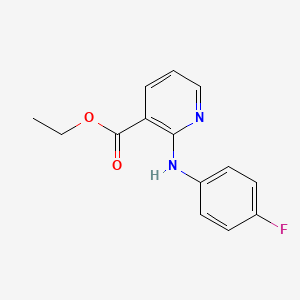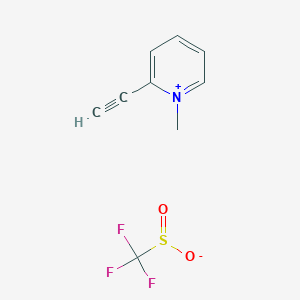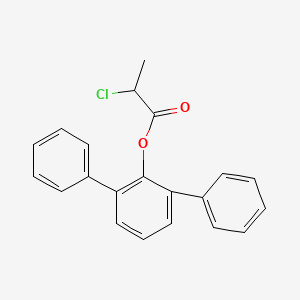![molecular formula C10H7BrN2O3 B12617623 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester](/img/structure/B12617623.png)
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 1H-pirrolo[2,3-b]piridina-3-acético, 5-bromo-a-oxo-, éster metílico: es un compuesto químico que pertenece a la clase de los derivados de pirrolopiridina. Estos compuestos son conocidos por sus diversas actividades biológicas y se exploran a menudo por sus posibles aplicaciones terapéuticas. La presencia de un átomo de bromo y un grupo éster metílico en su estructura aumenta sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de ácido 1H-pirrolo[2,3-b]piridina-3-acético, 5-bromo-a-oxo-, éster metílico suele implicar reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Material de partida: La síntesis comienza con ácido 5-bromo-1H-pirrolo[2,3-b]piridina-3-carboxílico.
Esterificación: El grupo ácido carboxílico se convierte en un éster metílico utilizando metanol y un catalizador ácido adecuado.
Oxidación: El éster resultante se oxida para introducir el grupo oxo en la posición alfa.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento de catalizadores y sistemas de purificación automatizados para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 1H-pirrolo[2,3-b]piridina-3-acético, 5-bromo-a-oxo-, éster metílico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar aún más para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo oxo a un grupo hidroxilo.
Sustitución: El átomo de bromo se puede sustituir por otros nucleófilos en condiciones adecuadas.
Reactivos y condiciones comunes:
Oxidación: Los oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en presencia de una base.
Principales productos formados:
Oxidación: Productos con grupos carbonilo o carboxilo adicionales.
Reducción: Productos con grupos hidroxilo que sustituyen al grupo oxo.
Sustitución: Productos con diversos sustituyentes que sustituyen al átomo de bromo.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como intermediario en la síntesis de moléculas más complejas, particularmente en el desarrollo de compuestos heterocíclicos con posibles aplicaciones farmacéuticas.
Biología: En la investigación biológica, se explora su potencial como inhibidor de enzimas o receptores específicos. Por ejemplo, los derivados de este compuesto han mostrado actividad contra los receptores del factor de crecimiento de fibroblastos, que están implicados en diversos cánceres .
Medicina: Se investigan el compuesto y sus derivados por sus posibles efectos terapéuticos, incluidas las actividades anticancerígena, antiinflamatoria y antimicrobiana.
Industria: En el sector industrial, el compuesto se utiliza en el desarrollo de nuevos materiales y como bloque de construcción para la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 1H-pirrolo[2,3-b]piridina-3-acético, 5-bromo-a-oxo-, éster metílico implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir la actividad de los receptores del factor de crecimiento de fibroblastos uniéndose a sus sitios activos, bloqueando así las vías de señalización que promueven la proliferación y supervivencia celular . Esta inhibición puede conducir a la inducción de apoptosis en células cancerosas y a la supresión del crecimiento tumoral.
Comparación Con Compuestos Similares
Compuestos similares:
Ácido 5-bromo-1H-pirrolo[2,3-b]piridina-3-carboxílico: Un precursor en la síntesis del compuesto objetivo.
Ácido 1H-pirrolo[2,3-b]piridina-3-ilacético: Un compuesto relacionado con características estructurales similares pero diferentes grupos funcionales.
Derivados de pirrolopirazina: Compuestos con un núcleo pirrolo similar pero diferentes sistemas heterocíclicos.
Singularidad: La presencia de un átomo de bromo y un grupo éster metílico en el ácido 1H-pirrolo[2,3-b]piridina-3-acético, 5-bromo-a-oxo-, éster metílico lo hace único en comparación con sus análogos. Estos grupos funcionales contribuyen a su reactividad distinta y posibles actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos.
Propiedades
IUPAC Name |
methyl 2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)8(14)7-4-13-9-6(7)2-5(11)3-12-9/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYZOIUMIVUNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide](/img/structure/B12617548.png)
![(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid](/img/structure/B12617554.png)
![3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one](/img/structure/B12617558.png)
![4,4'-Dimethyl[1,1'-bi(cyclohexane)]-4,4'-diol](/img/structure/B12617572.png)
![4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12617573.png)

![6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12617581.png)
![(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B12617586.png)
![1,1,1-Tris[(propan-2-yl)oxy]propane](/img/structure/B12617589.png)

![{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid](/img/structure/B12617594.png)
![2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid](/img/structure/B12617606.png)
